molecular formula C6H13ClOSi B1626848 3-Chloro-2-trimethylsiloxypropene CAS No. 76634-95-2

3-Chloro-2-trimethylsiloxypropene

Cat. No. B1626848
CAS RN: 76634-95-2
M. Wt: 164.7 g/mol
InChI Key: OHLRLWSRPAPEMZ-UHFFFAOYSA-N
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Description

3-Chloro-2-trimethylsiloxypropene is a chemical compound with the molecular formula C6H13ClOSi and a molecular weight of 164.71 . It is also known by other names such as 3-Chloro-2-trimethylsilyloxy-1-propene and 3-chloroprop-1-en-2-yloxy (trimethyl)silane .


Synthesis Analysis

While specific synthesis methods for 3-Chloro-2-trimethylsiloxypropene were not found in the search results, a related compound, 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid, was synthesized from 3-(Trimethylsilyl)propynoic Acid . The synthesis involved amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, 2-amino-4-methylpentanoic acid, and hydrazines .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • The use of 3-Chloro-2-trimethylsiloxypropene derivatives in organic synthesis is demonstrated by Ito, Nakanishi, and Otsuji (1987) who described the formation of β-acylcarbanion equivalents through allylic iron complexes derived from related compounds (Ito, Nakanishi, & Otsuji, 1987).
    • Tanaka, Hayashi, and Mi (1993) explored the hydrosilylation of allyl chloride with trimethoxysilane catalyzed by ruthenium complexes, showing the selective production of 3-chloropropyltrimethoxysilane (Tanaka, Hayashi, & Mi, 1993).
  • Materials Science and Engineering :

    • Loboda (1999) discussed the application of trimethylsilane-based processes in depositing dielectric thin films for microelectronics, highlighting the versatility of related organosilicon compounds (Loboda, 1999).
    • In the field of materials science, Yang, El-Nahhal, and Maciel (1996) synthesized polysiloxane-immobilized systems using derivatives of 3-chloropropyl, illustrating the potential for creating functionalized materials (Yang, El-Nahhal, & Maciel, 1996).
  • Analytical Chemistry and Environmental Studies :

    • Kissa (1992) described a method for determining 3-chloropropanediol and related dioxolanes using gas chromatography, which is crucial for environmental and industrial analyses (Kissa, 1992).
    • Mezouari, Liu, Pace, and Hartman (2015) developed an analytical method for determining chloropropanols in paperboard food packaging, utilizing derivatives for GC-MS analysis, showing the importance of these compounds in food safety studies (Mezouari, Liu, Pace, & Hartman, 2015).
  • Pharmaceutical Applications :

    • Schaus and Jacobsen (1996) achieved the dynamic kinetic resolution of racemic epichlorohydrin, a related compound, for the synthesis of aryl oxazolidinone antibacterial agents, demonstrating the relevance in medicinal chemistry (Schaus & Jacobsen, 1996).

Safety and Hazards

3-Chloro-2-trimethylsiloxypropene is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

While specific future directions for 3-Chloro-2-trimethylsiloxypropene were not found in the search results, it’s worth noting that similar compounds are used in various industrial applications and their impact on the environment is a subject of ongoing research .

properties

IUPAC Name

3-chloroprop-1-en-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLWSRPAPEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503217
Record name [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76634-95-2
Record name [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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